

# A Technical Guide to the Natural Occurrence of Patulin in Fruits Beyond Apples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Patulin

Cat. No.: B7790437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the mycotoxin **patulin** in a variety of fruits other than apples. **Patulin**, a secondary metabolite produced by several fungal species, notably from the *Penicillium*, *Aspergillus*, and *Byssoschlamys* genera, is a potential food safety concern due to its toxic effects.<sup>[1][2][3][4]</sup> While extensively studied in apples and apple-derived products, its presence in other fruits is also a significant area of research. This document synthesizes quantitative data, details experimental methodologies for its detection, and illustrates key related processes through diagrams to support research and development efforts in food safety and toxicology.

## Quantitative Data on Patulin Occurrence

The following tables summarize the findings from various studies on the concentration of **patulin** in fruits other than apples. These data highlight the wide range of contamination levels and the diversity of affected fruit types.

Table 1: **Patulin** Contamination in Pears and Pear Products

Geographic Location	Product Type	No. of Samples	Positive Samples (%)	Patulin Range (µg/kg)	Mean Patulin Level (µg/kg)	Reference
Italy	Pear Juice	39	64.1%	Not specified	5.1	[5]
Italy	Pear Juice (Organic)	Not specified	Not specified	Not specified	11.46	
Italy	Pear Juice (Conventional)	Not specified	Not specified	Not specified	0.22	
Argentina	Pear Products	25	17%	1.2–94.7	12.6	
Tunisia	Pear Juice	Not specified	Not specified	5–231	47.6	
Mazandaran, Iran	Pear Juice	8	12.5%	<50	Not specified	

Table 2: **Patulin** Contamination in Grapes and Grape Products

Geographic Location	Product Type	No. of Samples	Positive Samples (%)	Patulin Range (µg/kg)	Mean Patulin Level (µg/kg)	Reference
Pakistan	Fresh Table Grapes	133	59.4%	Not specified	33.8 - 90.9	
Pakistan	Grape Juice	39	84.6%	Not specified	16.3	
Argentina	Grapes	50	10%	Up to 13,808	283	
Czech Republic	Grape Must	23	43%	143-644	171	
Germany	Grape Juice	Not specified	Not specified	4.9-5.2	Not specified	
Germany	Grape Must	Not specified	Not specified	3.5-80	Not specified	
South Korea	Grape Juice	Not specified	17%	5.2–14.5	Not specified	
Austria	Grape Juice	Not specified	24%	Not specified	Not specified	

Table 3: **Patulin** Contamination in Berries and Stone Fruits

Fruit Type	Geographic Location	No. of Samples	Positive Samples (%)	Patulin Range (µg/kg)	Mean Patulin Level (µg/kg)	Reference
Apricot Juice	Italy	Not specified	Not specified	Not specified	Not specified	
Peach Juice	Italy	Not specified	Not specified	Not specified	Not specified	
Blackcurrant, Blueberry, Strawberry Jams	Not specified	Not specified	Not specified	Not specified	Not specified	
Dried Rose, Elderberry, Blueberry, Rowan, Hawthorn, Chokeberry	Not specified	All positive		Not specified		
Cherries, Strawberries, Raspberries, Mulberries, Peaches	Various	Low incidence	Not specified	Low levels	Not specified	

Table 4: **Patulin** Contamination in Other Fruits and Fruit Products

Fruit Type	Geographic Location	No. of Samples	Positive Samples (%)	Patulin Range (µg/kg)	Mean Patulin Level (µg/kg)	Reference
Figs (dried)	Turkey	Not specified	Not specified	Up to 151	Not specified	
Tomato Products	Italy	Not specified	Not specified	7.15	Not specified	
Orange Juice	South Korea	Not specified	8%	9.9–30.9	Not specified	
Oranges, Apricots, Lemons, Guava	Pakistan	442	17-28%	>50 in 41-56%	Not specified	

## Experimental Protocols for Patulin Analysis

The accurate quantification of **patulin** in diverse fruit matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

### A. Sample Preparation: Solid-Phase Extraction (SPE)

A prevalent method for extracting and cleaning up **patulin** from fruit juices involves Solid-Phase Extraction (SPE).

- Sample Pre-treatment: Spike fruit juice at various concentrations (e.g., 1, 2.5, 5, 10, 50, 100, and 200 ppb) with a known amount of **patulin** standard for method validation.
- SPE Cartridge: Oasis MAX 6cc is a commonly used cartridge.
- Conditioning: Condition the cartridge with 6 mL of methanol.
- Equilibration: Equilibrate the cartridge with 6 mL of water.

- Sample Loading: Load 2 mL of the spiked fruit juice onto the cartridge.
- Washing:
  - Wash 1: 3 mL of 5mM ammonium acetate.
  - Wash 2: 3 mL of water.
- Elution: Elute **patulin** with 4 mL of methanol.
- Post-elution and Reconstitution: Evaporate the extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

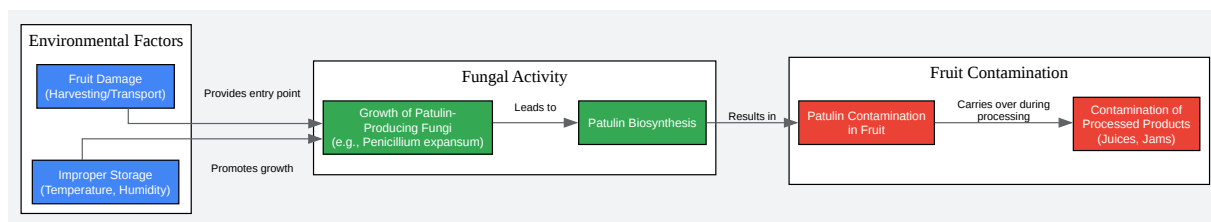
#### B. Analytical Determination: LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for **patulin** quantification.

- Instrumentation: A typical system consists of a UHPLC system (e.g., Vanquish-Flex) coupled to a triple quadrupole mass spectrometer (e.g., TSQ Fortis).
- Chromatographic Separation: A C18 core-shell column is often used for separation.
- Mobile Phase: A common mobile phase involves a gradient of water and methanol, sometimes with additives like ammonium fluoride or acetic acid to improve peak shape and ionization.
- Mass Spectrometry: The analysis is typically performed in negative ion mode.
- Validation: The method should be validated for linearity, accuracy, precision, limits of detection (LODs), and limits of quantification (LOQs).

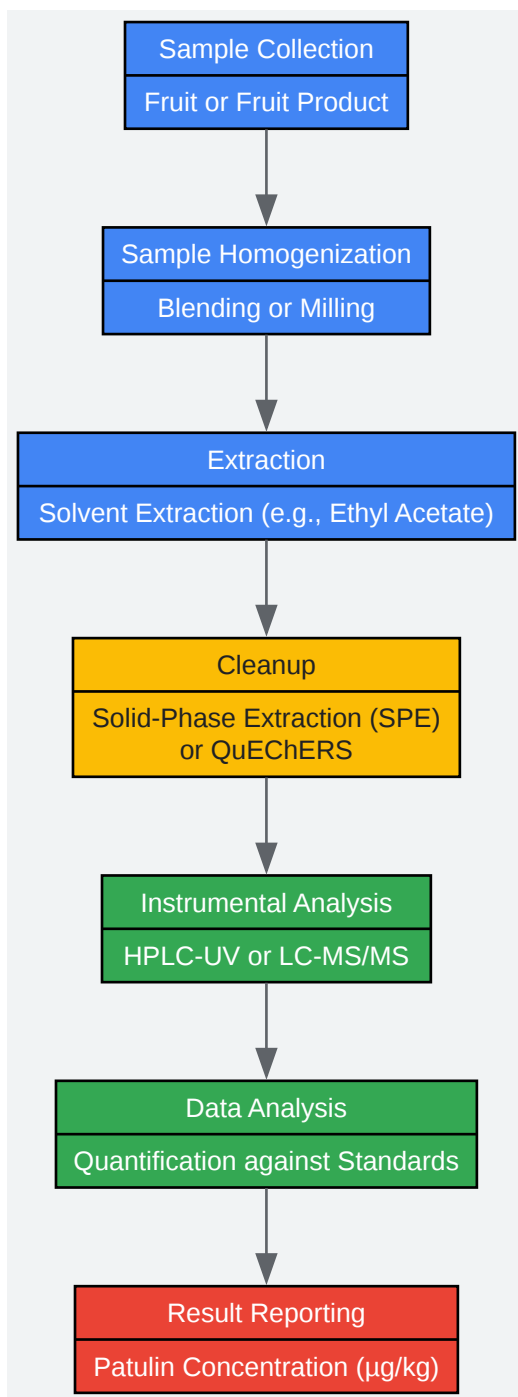
## Visualizations

The following diagrams illustrate key conceptual and practical workflows related to **patulin** contamination and analysis.



[Click to download full resolution via product page](#)

Fungal contamination and **patulin** production pathway in fruits.



[Click to download full resolution via product page](#)

A typical experimental workflow for **patulin** analysis in fruit samples.

## Conclusion

The data presented in this guide underscore the importance of monitoring for **patulin** in a wide range of fruits beyond apples. Pears, grapes, and various berries and stone fruits have all been



shown to be susceptible to contamination. The provided experimental protocols offer a starting point for laboratories aiming to develop and validate methods for **patulin** detection. The illustrated workflows provide a clear visual representation of the contamination process and the analytical steps required for accurate measurement. This information is crucial for risk assessment, ensuring food safety, and for the development of mitigation strategies to reduce consumer exposure to this mycotoxin. Continuous surveillance and research in this area are essential to protect public health.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comprehensive review on patulin and Alternaria toxins in fruit and derived products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycotoxin Contamination of Beverages: Occurrence of Patulin in Apple Juice and Ochratoxin A in Coffee, Beer and Wine and Their Control Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive review on patulin and Alternaria toxins in fruit and derived products [frontiersin.org]
- 5. Occurrence of patulin and its dietary intake through pear, peach, and apricot juices in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of Patulin in Fruits Beyond Apples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7790437#natural-occurrence-of-patulin-in-fruits-other-than-apples]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)